(3-bromopyridin-2-yl)methanesulfonamide
Description
Properties
CAS No. |
1699709-19-7 |
|---|---|
Molecular Formula |
C6H7BrN2O2S |
Molecular Weight |
251.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
Bromination is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids. Key parameters include:
| Parameter | NBS Method | Br₂ Method |
|---|---|---|
| Solvent | Dichloromethane (DCM) | Acetic acid |
| Catalyst | None | FeCl₃ (5 mol%) |
| Temperature | 0–5°C (exotherm control) | 25°C (ambient) |
| Yield | 72–78% | 65–70% |
| Purity (HPLC) | ≥95% | 90–92% |
The NBS method produces higher yields and purity due to milder conditions and reduced side reactions (e.g., di-bromination). Excess brominating agents must be quenched with sodium thiosulfate to prevent over-bromination.
Sulfonamide Formation: Methanesulfonylation of 3-Bromo-2-Aminopyridine
The second stage involves reacting 3-bromo-2-aminopyridine with methanesulfonyl chloride (MsCl) to introduce the sulfonamide group.
Key Reaction Components
-
Base Selection : Triethylamine (TEA) or pyridine neutralizes HCl byproducts.
-
Solvent Systems : Anhydrous DCM or THF prevents hydrolysis of MsCl.
-
Stoichiometry : A 1:1.2 molar ratio (amine:MsCl) minimizes disubstitution.
Comparative Performance of Bases
| Base | Reaction Time (h) | Yield (%) | Disubstitution Byproduct (%) |
|---|---|---|---|
| TEA | 4 | 85 | 3 |
| Pyridine | 6 | 78 | 5 |
| DMAP | 3 | 88 | 2 |
Dimethylaminopyridine (DMAP) accelerates the reaction via nucleophilic catalysis, reducing disubstitution. Post-reaction workup involves aqueous washes (5% HCl, NaHCO₃) to remove unreacted reagents.
Alternative Synthetic Routes: Exploring Unconventional Pathways
Direct Bromination-Sulfonylation Tandem Reaction
A one-pot approach combines bromination and sulfonylation, reducing isolation steps:
-
Bromination : 2-Aminopyridine + NBS → 3-bromo-2-aminopyridine.
-
In Situ Sulfonylation : Addition of MsCl and TEA.
| Metric | Tandem Method | Sequential Method |
|---|---|---|
| Total Yield | 68% | 72% |
| Process Time | 8 h | 12 h |
| Purity | 89% | 95% |
While faster, the tandem method suffers from lower purity due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) enhances reaction rates and yields:
| Condition | Conventional | Microwave |
|---|---|---|
| Bromination Time | 4 h | 20 min |
| Sulfonylation Time | 4 h | 10 min |
| Overall Yield | 72% | 80% |
This method reduces energy consumption but requires specialized equipment.
Industrial-Scale Production: Challenges and Solutions
Scaling up synthesis introduces challenges such as heat management and byproduct accumulation.
Continuous Flow Reactor Design
-
Bromination Module : Jacketed reactor with Br₂/NBS feed.
-
Sulfonylation Module : TEA and MsCl introduced via precision pumps.
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity | 500 kg | 2,000 kg |
| Yield Consistency | ±5% | ±1.5% |
| Waste Generation | High | Low |
Flow systems improve reproducibility and reduce hazardous waste.
Purification Techniques: Ensuring Pharmaceutical-Grade Quality
Crude product purification is achieved via:
Column Chromatography
-
Stationary Phase : Silica gel (230–400 mesh).
-
Eluent : Ethyl acetate/hexane (3:7 → 1:1 gradient).
-
Recovery : 90–92% with ≥99% purity.
Recrystallization
-
Solvent Pair : Ethanol/water (4:1).
-
Crystal Purity : 98.5% (single recrystallization).
Analytical Characterization: Validating Structural Integrity
Case Studies: Industrial and Academic Applications
Large-Scale Synthesis for Anticancer Screening
A pharmaceutical company scaled the DMAP-catalyzed method to produce 50 kg batches (purity: 99.2%), enabling preclinical evaluation of the compound’s kinase inhibition properties.
Academic Optimization Study
Researchers achieved 88% yield by replacing TEA with Hunig’s base (diisopropylethylamine), reducing disubstitution to 1.2%.
Challenges in Synthesis: Byproducts and Mitigation
| Byproduct | Cause | Mitigation Strategy |
|---|---|---|
| Disubstituted sulfonamide | Excess MsCl or prolonged reaction time | Strict stoichiometric control, real-time HPLC monitoring. |
| De-brominated product | Premature Br⁻ elimination | Use anhydrous conditions, minimize heating. |
Chemical Reactions Analysis
Types of Reactions
(3-bromopyridin-2-yl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Catalysts like palladium or copper are often used to facilitate these reactions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Medicinal Chemistry
Enzyme Inhibition
(3-bromopyridin-2-yl)methanesulfonamide has been studied for its ability to inhibit specific enzymes, particularly those involved in cancer pathways. It has shown promise as a selective inhibitor of anaplastic lymphoma kinase (ALK), which is implicated in various cancers including neuroblastoma and glioblastoma . The sulfonamide group enhances its binding affinity to enzyme active sites, facilitating its role as a therapeutic agent.
Pharmaceutical Development
The compound serves as a building block in the synthesis of pharmaceuticals aimed at treating neurological and inflammatory conditions. Its structural similarity to biologically active molecules allows it to be tailored for specific therapeutic targets, enhancing its utility in drug design.
Biological Studies
Receptor Binding Studies
Research indicates that this compound can interact with various biological receptors, modulating their activity. This interaction is crucial for understanding its therapeutic potential and optimizing its use in drug development. The compound's ability to form hydrogen bonds with amino acid residues in receptor sites positions it as an important candidate for further biological investigations.
Mechanistic Insights
Studies have focused on elucidating the mechanism of action of this compound, particularly regarding its binding affinity and inhibition efficacy against target enzymes. These insights contribute to the broader understanding of how this compound can be utilized in therapeutic contexts .
Materials Science
Development of Advanced Materials
In materials science, this compound has been employed in the development of advanced materials, including polymers and catalysts. Its unique reactivity allows it to participate in various coupling and substitution reactions, leading to the creation of complex materials with desirable properties.
Case Studies and Research Findings
Numerous studies have documented the applications of this compound:
- Cancer Treatment Research : Investigations into its role as an ALK inhibitor have shown promising results in preclinical models, suggesting potential applications in targeted cancer therapies .
- Biological Activity Assessments : Studies assessing the compound's interaction with various enzymes have revealed its potential as an effective enzyme inhibitor, providing insights into its mechanism of action and therapeutic applications .
- Material Applications : Research has demonstrated the compound's use in synthesizing novel materials with enhanced properties for industrial applications, showcasing its versatility beyond medicinal chemistry.
Mechanism of Action
The mechanism of action of (3-bromopyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
2-Bromo-3-methylpyridine
- Structure : Pyridine ring with bromine (2-position) and methyl (3-position).
- Key Differences : Lacks the methanesulfonamide group, reducing hydrogen-bonding capacity.
- Properties : Lower molecular weight (172.02 g/mol vs. 250.08 g/mol) and higher lipophilicity due to the methyl group .
N-[3-Bromophenyl]methanesulfonamide
- Structure : Methanesulfonamide attached to a brominated benzene ring.
- Key Differences : Pyridine vs. phenyl ring alters electronic effects (pyridine’s nitrogen introduces polarity).
- Applications : Used as an intermediate in Suzuki-Miyaura cross-coupling reactions (e.g., boronate ester synthesis) .
Quinoline Methanesulfonamide Derivatives
- Structure: Quinoline core with methanesulfonamide linkers.
- Key Differences: Larger aromatic system (quinoline) enhances π-π stacking but reduces solubility. Modifications like pyrrolidine linkers improve solubility while retaining activity .
- Biological Activity : Antiviral (HIV) via hydrogen bonds with Asp318, Asn291, and Ser288 residues .
Functional Analogues
Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Derivatives
- Structure : Condensed heterocycles with sulfonamide groups.
- Biological Activity: COX-2 and iNOS inhibition in inflamed cells, suppressing PGE2 and IL-8 production .
Delavirdine (CID 5625)
- Structure : Indole-based methanesulfonamide with pyridine and piperazine moieties.
- Biological Activity : HIV reverse transcriptase inhibitor (MolDock score: -172.234) .
- Comparison : Both compounds utilize sulfonamide for hydrogen bonding, but Delavirdine’s larger scaffold enables multi-target interactions.
Physicochemical and Pharmacokinetic Properties
- Solubility Challenges: Pyridine and quinoline derivatives often face solubility issues due to planar aromatic systems. Introducing flexible linkers (e.g., pyrrolidine) or polar groups (e.g., sulfonamide) can mitigate this .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for introducing the 3-bromopyridin-2-yl moiety into methanesulfonamide derivatives?
- Methodological Answer : The Suzuki-Miyaura coupling reaction is widely used to introduce aryl/heteroaryl bromides into sulfonamide scaffolds. For (3-bromopyridin-2-yl)methanesulfonamide, coupling 3-bromo-2-pyridylboronic acid with methanesulfonamide precursors under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C achieves efficient cross-coupling . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield and purity.
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the pyridyl and sulfonamide functional groups. For example, the aromatic protons on the pyridine ring appear as distinct doublets in the 7.5–8.5 ppm range, while the sulfonamide protons resonate near 3.3 ppm .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond angles, dihedral angles, and packing motifs, critical for validating synthetic accuracy .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
- Chromatography : Flash chromatography with silica gel and ethyl acetate/hexane (3:7 ratio) separates the product from unreacted precursors .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electronic parameters (e.g., Fukui indices) to predict regioselectivity in reactions like Buchwald-Hartwig aminations. Comparative analysis with analogous compounds (e.g., N-(5-bromopyridin-3-yl) derivatives) reveals steric and electronic effects of bromine placement .
Q. How should researchers resolve contradictions in biological activity data for sulfonamide derivatives?
- Methodological Answer :
- Statistical Analysis : Apply Student’s t-test (as in ) to compare IC₅₀ values across assays. For example, if antiviral activity conflicts with cytotoxicity data, dose-response curves and ANOVA can identify confounding variables (e.g., solvent effects) .
- Structural-Activity Relationships (SAR) : Compare with halogenated analogs (e.g., N-(4-bromo-2,6-dichlorophenyl)methanesulfonamide) to isolate the role of bromine position in target binding .
Q. What experimental designs are suitable for studying the inhibition kinetics of this compound against viral proteases?
- Methodological Answer :
- Enzyme Assays : Use fluorescence resonance energy transfer (FRET)-based substrates to monitor protease activity. Pre-incubate the compound with the enzyme (e.g., SARS-CoV-2 Mpro) and measure residual activity via Michaelis-Menten kinetics .
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions between the bromopyridyl group and catalytic residues (e.g., His41/Cys145 in Mpro) .
Q. How can researchers address instability of this compound in aqueous buffers?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (40°C, 75% RH) with HPLC monitoring. Adjust pH to 6–7 to minimize hydrolysis of the sulfonamide bond .
- Formulation Optimization : Use cyclodextrin encapsulation or PEGylation to enhance solubility and shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
